molecular formula C14H18N2O5S B5229662 N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine

Numéro de catalogue B5229662
Poids moléculaire: 326.37 g/mol
Clé InChI: WZULZRIMEIYAHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine, also known as NPS 2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It is a potent and selective inhibitor of CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. In recent years, NPS 2143 has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mécanisme D'action

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 acts as a competitive antagonist of the CaSR, which is a G protein-coupled receptor that regulates calcium homeostasis in the body. The CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and cardiovascular system. Upon activation by extracellular calcium, the CaSR triggers a signaling pathway that leads to changes in intracellular calcium levels and downstream physiological responses. N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 inhibits the CaSR-mediated signaling pathway by binding to the receptor and preventing the activation by extracellular calcium.
Biochemical and Physiological Effects:
N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In bone metabolism, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to increase bone formation by inhibiting the CaSR-mediated signaling pathway that inhibits bone formation. In cardiovascular diseases, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR-mediated vasoconstriction and hypertrophy. In cancer research, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to inhibit the CaSR-mediated proliferation and invasion of cancer cells, which suggests its potential as an anti-cancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 in lab experiments is its high selectivity and potency for the CaSR. This allows for precise and specific modulation of the CaSR-mediated signaling pathway without affecting other pathways. However, one of the limitations of using N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 is its low solubility in aqueous solutions, which can complicate its use in some experiments. Additionally, the specific effects of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 can vary depending on the tissue and cell type, which can affect the interpretation of the results.

Orientations Futures

There are several future directions for the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 in research. One potential direction is the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 as a therapeutic agent for bone diseases, such as osteoporosis. Another potential direction is the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 as a therapeutic agent for cardiovascular diseases, such as hypertension and heart failure. Additionally, the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 as an anti-cancer agent is an area of active research, and further studies are needed to determine its potential efficacy and safety in cancer treatment. Finally, the development of more soluble and bioavailable analogs of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 could improve its use in lab experiments and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 involves a multi-step process that starts with the reaction of piperidine with chloroacetonitrile to form 4-piperidinylacetonitrile. This intermediate is then reacted with phenylsulfonyl chloride to form 1-(phenylsulfonyl)-4-piperidinylacetonitrile. Finally, the acetonitrile group is replaced with a glycine moiety to form N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143.

Applications De Recherche Scientifique

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been extensively studied in various areas of research, including bone metabolism, cardiovascular diseases, and cancer. In bone metabolism, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to inhibit the CaSR-mediated signaling pathway, which leads to increased bone formation. In cardiovascular diseases, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR-mediated vasoconstriction and hypertrophy. In cancer research, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to inhibit the CaSR-mediated proliferation and invasion of cancer cells, which suggests its potential as an anti-cancer agent.

Propriétés

IUPAC Name

2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13(18)10-15-14(19)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULZRIMEIYAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.